molecular formula C9H8ClN5 B1617529 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-77-6

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1617529
CAS RN: 29366-77-6
M. Wt: 221.64 g/mol
InChI Key: RDRNLYCDZBVQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

This involves a detailed description of the compound’s molecular structure, including the types of bonds present (covalent, ionic, etc.), the geometry of the molecule, and any notable structural features.



Chemical Reactions Analysis

This involves a description of the types of chemical reactions the compound undergoes, the conditions required for these reactions, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves a description of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Microwave-Assisted Synthesis in Supramolecular Chemistry

The reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation has been shown to produce bistriazines with promising applications in supramolecular chemistry. These compounds are useful for the creation of extended supramolecular polymers with potential fluorescence properties through complexation with cyanuric and barbituric acid derivatives, highlighting their significance in the development of novel materials (Moral et al., 2010).

Structural Insights and Comparisons

The crystal structure analysis of lamotrigine analogs, including derivatives of triazine, has provided insights into the molecular architecture and potential interactions. Such studies are crucial for understanding the structural basis of the biological activity of triazine derivatives (Janes, 1999).

Potential in Antioxidant and Antitumor Activities

The synthesis and characterization of novel nitrogen heterocycles, including triazine derivatives, have been evaluated for their antioxidant and antitumor activities. These studies contribute to the exploration of triazine-based compounds as potential therapeutic agents (El-Moneim et al., 2011).

Applications in Polymer Chemistry

Triazine-based aromatic polyamides have been synthesized, demonstrating high thermal stability and solubility in organic solvents. These polymers are significant for their potential applications in high-performance materials due to their excellent mechanical properties and thermal stability (Yu et al., 2012).

Synthesis and Characterization of Dendrimeric Complexes

The synthesis of dendrimeric complexes based on triazine and their magnetic behaviors have been studied, revealing the potential of these compounds in the development of materials with specific magnetic properties (Uysal & Koç, 2010).

Anti-Plasmodial Antifolates

The design and synthesis of triazine derivatives as antiplasmodial antifolates have shown significant in vitro activity against Plasmodium falciparum, suggesting their potential as antimalarial agents (Lourens et al., 2016).

Safety And Hazards

This involves a description of any safety concerns associated with the compound, including its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This involves a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.


properties

IUPAC Name

6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRNLYCDZBVQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183591
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

CAS RN

29366-77-6
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29366-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorobenzoguanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFZ9452WV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Citations

For This Compound
3
Citations
V Patil, A Noonikara-Poyil, SD Joshi, SA Patil… - Journal of molecular …, 2020 - Elsevier
The six-membered ring heterocycle 1,3,5-triazine and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides, cancer agents, etc. A …
HY Lim, AV Dolzhenko - ChemistrySelect, 2023 - Wiley Online Library
The hazardous, toxic, and flammable solvents, methyl and ethyl cellosolves (2‐methoxy‐ and 2‐ethoxyethanols), are typically used as media for the synthesis of guanamines (1,3,5‐…
M Shekouhy, A Moaddeli, A Khalafi-Nezhad - Journal of Industrial and …, 2017 - Elsevier
The nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) was successfully prepared and applied as a new heterogeneous mesoporous nano-catalyst in a more benign and …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.